molecular formula C13H16N4O3 B2509608 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide CAS No. 251310-53-9

2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide

Cat. No. B2509608
CAS RN: 251310-53-9
M. Wt: 276.296
InChI Key: QMDKUTCELXBNDR-UHFFFAOYSA-N
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Description

“2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide” is a chemical compound with the molecular formula C13H16N4O3 and a molecular weight of 276.29 . It’s also known by its IUPAC name, this compound.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: C1CN (CCC1=CC (=O)NN)C2=CC=C (C=C2) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The molecular weight is 276.30 .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions of nitro-group-containing compounds, such as those involving piperidine, provides foundational knowledge on the chemical reactivity and potential synthetic applications of nitro-aromatic compounds. This research offers insights into the mechanisms through which these compounds undergo substitution reactions, which could be relevant for the modification or synthesis of compounds like 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide for specific purposes, including the development of new pharmaceuticals or materials (Pietra & Vitali, 1972).

Pharmacological Properties of Piperidine Derivatives

Research on piperidine derivatives, such as donepezil and pimozide, illustrates the broad therapeutic potential of compounds containing the piperidine moiety. Donepezil, a piperidine-based acetylcholinesterase inhibitor, has been extensively studied for its efficacy in treating Alzheimer's disease, demonstrating the neurological and cognitive benefits of piperidine derivatives (Dooley & Lamb, 2000). Similarly, pimozide, another piperidine derivative, has been reviewed for its use in psychiatric conditions, highlighting the versatility of piperidine-based compounds in addressing various health issues (Finder et al., 2012).

Antioxidant and Biological Activities

The study by Augusto et al. (2008) on the antioxidant properties of cyclic nitroxides, such as tempol, which contains a piperidine structure, underscores the potential of nitro and piperidine-containing compounds in mitigating oxidative stress and related conditions. This research suggests that compounds with structural features similar to this compound could have applications in protecting against diseases associated with oxidative damage (Augusto et al., 2008).

Chemical Synthesis and Drug Development

The synthesis and evaluation of ligands for D2-like receptors by Sikazwe et al. (2009), involving arylcycloalkylamines such as phenyl piperidines, demonstrate the importance of structural modifications in developing compounds with specific biological activities. This area of research highlights the potential for creating targeted therapies using compounds that share structural similarities with this compound, particularly in the context of neuropharmacology (Sikazwe et al., 2009).

properties

IUPAC Name

2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-15-13(18)9-10-5-7-16(8-6-10)11-1-3-12(4-2-11)17(19)20/h1-4,9H,5-8,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDKUTCELXBNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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